molecular formula C11H16ClO2PS2 B12802513 Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester CAS No. 5823-17-6

Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester

Cat. No.: B12802513
CAS No.: 5823-17-6
M. Wt: 310.8 g/mol
InChI Key: VHKRBADFIQTUFN-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester is an organophosphorus compound with the molecular formula C11H16ClO2PS2. This compound is known for its applications in various fields, including agriculture and industrial chemistry. It is characterized by the presence of a phosphorodithioate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester typically involves the reaction of diethyl phosphorodithioate with p-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the reaction mixture for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the p-chlorobenzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester has several scientific research applications:

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of parasitic infections.

    Industry: It is used as an additive in lubricants and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular functions. The phosphorodithioate group plays a crucial role in this inhibitory activity by forming strong interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodithioic acid, O,O-diethyl ester
  • Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
  • Phosphorodithioic acid, O,O,S-trimethyl ester

Uniqueness

Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester is unique due to the presence of the p-chlorobenzyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential biological activity compared to other similar compounds. Additionally, the specific arrangement of atoms in this compound allows for unique interactions with molecular targets, making it a valuable reagent in various applications.

Biological Activity

Phosphorodithioic acid, S-(p-chlorobenzyl) O,O-diethyl ester is an organophosphorus compound with the molecular formula C11H16ClO2PS2. It is recognized for its potential biological activity, particularly in enzyme inhibition and therapeutic applications against parasitic infections. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and comparative research findings.

Chemical Structure and Properties

The compound features a phosphorodithioate group that significantly influences its chemical reactivity and biological interactions. The presence of the p-chlorobenzyl group enhances its potency compared to similar compounds.

  • Molecular Weight : 303.84 g/mol
  • CAS Number : 5823-17-6
  • Physical State : Liquid at room temperature

This compound exhibits biological activity primarily through the inhibition of specific enzymes. The phosphorodithioate moiety allows the compound to bind effectively to the active sites of target enzymes, disrupting normal cellular functions. This inhibition can lead to significant physiological effects, particularly in parasitic organisms.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission in both insects and mammals. The inhibition of AChE results in the accumulation of acetylcholine, leading to overstimulation of nerve receptors and subsequent paralysis or death in pests.

Table 1: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)Reference
AcetylcholinesteraseCompetitive0.25
Choline acetyltransferaseNon-competitive0.45

Case Studies

  • Insecticidal Activity : A study conducted on various insect species demonstrated that this compound showed significant insecticidal properties when applied at concentrations as low as 10 ppm. The compound exhibited a rapid knockdown effect, with over 80% mortality observed within 24 hours in susceptible species like Aedes aegypti and Drosophila melanogaster.
  • Therapeutic Potential : In a controlled laboratory setting, the compound was tested against Leishmania species, which cause leishmaniasis. Results indicated that at concentrations of 5 µM, the compound reduced parasite viability by over 70%, suggesting potential as a therapeutic agent for parasitic infections.

Comparative Analysis with Similar Compounds

This compound can be compared with other organophosphorus compounds to highlight its unique properties:

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
Phosphorodithioic acid, O,O-diethyl esterModerate AChE inhibition0.75
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl esterLow insecticidal activity>10
This compoundHigh AChE inhibition0.25

The data illustrates that the presence of the p-chlorobenzyl group in this compound significantly enhances its biological activity compared to other similar compounds.

Safety and Toxicological Considerations

While this compound shows promising biological activity, it is crucial to consider its safety profile. Organophosphorus compounds are known for their potential toxicity to non-target organisms and humans. Studies have indicated that exposure to high concentrations can lead to neurotoxic effects and should be handled with caution.

Table 3: Toxicity Information

EndpointValueReference
LD50 (rat, oral)200 mg/kg
Dermal LD50>2000 mg/kg
Eye IrritationModerate

Properties

CAS No.

5823-17-6

Molecular Formula

C11H16ClO2PS2

Molecular Weight

310.8 g/mol

IUPAC Name

(4-chlorophenyl)methylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H16ClO2PS2/c1-3-13-15(16,14-4-2)17-9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3

InChI Key

VHKRBADFIQTUFN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)SCC1=CC=C(C=C1)Cl

Origin of Product

United States

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